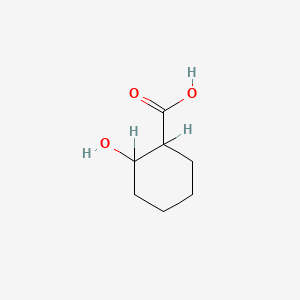

2-Hydroxycyclohexanecarboxylic acid

説明

Historical Perspectives on Cyclic Hydroxycarboxylic Acid Research

The study of hydroxycarboxylic acids, organic compounds containing both a hydroxyl and a carboxylic acid functional group, dates back to the 18th century with the isolation of lactic acid from sour milk by Carl Wilhelm Scheele in 1780. britannica.com This initial discovery paved the way for the exploration of a vast family of related compounds, including cyclic variants like 2-hydroxycyclohexanecarboxylic acid. Research into these cyclic structures gained momentum as chemists began to unravel the complexities of stereoisomerism and conformational analysis in cyclic systems. Early investigations were often focused on the isolation of these acids from natural sources and understanding their fundamental chemical properties and reactions. Over time, the focus shifted towards synthetic methodologies, allowing for the preparation of specific isomers and derivatives, which in turn fueled deeper investigations into their biochemical and pharmacological potential.

Conformational Isomerism and Stereochemical Considerations in this compound

The structure of this compound presents a rich field for stereochemical analysis. The cyclohexane (B81311) ring is not planar and primarily adopts a chair conformation to minimize angle and torsional strain. khanacademy.orgyoutube.com In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the relative orientation of the hydroxyl and carboxylic acid groups gives rise to different stereoisomers.

The two substituents, the hydroxyl (-OH) group and the carboxylic acid (-COOH) group, are on adjacent carbons (C1 and C2). This creates two chiral centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be further classified as either cis or trans depending on whether the substituents are on the same or opposite sides of the ring's plane. The cis and trans isomers exhibit distinct physical and chemical properties due to the different spatial arrangements of their functional groups. The stability of these conformers is influenced by factors such as 1,3-diaxial interactions and hydrogen bonding possibilities between the hydroxyl and carboxylic acid groups.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration | Relationship |

| (1R,2R) | trans | Enantiomer of (1S,2S) |

| (1S,2S) | trans | Enantiomer of (1R,2R) |

| (1R,2S) | cis | Enantiomer of (1S,2R) |

| (1S,2R) | cis | Enantiomer of (1R,2S) |

The interplay between the chair conformation and the orientation of the substituents is crucial. For instance, in the trans isomers, one substituent can be axial and the other equatorial, or both can be equatorial in a flipped chair conformation. In the cis isomers, one substituent will be axial and the other equatorial. The most stable conformation will be the one that minimizes steric hindrance, with bulky groups preferentially occupying the more spacious equatorial positions.

Significance in Contemporary Chemical Synthesis and Biochemical Studies

This compound and its derivatives are valuable building blocks in modern organic synthesis. Their bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for a wide range of chemical transformations. They can be used as precursors for the synthesis of more complex molecules, including pharmaceuticals and natural products. For example, the chiral nature of the different stereoisomers makes them attractive starting materials for the enantioselective synthesis of target compounds. google.com

In the realm of biochemical studies, hydroxycarboxylic acids are of great interest. wikipedia.org For instance, some are involved in metabolic pathways, and their study can provide insights into biological processes. The microbial degradation of related compounds like cyclohexanecarboxylic acid has been shown to proceed through hydroxylated intermediates, highlighting the role of such compounds in biodegradation pathways. researchgate.net Furthermore, the structural features of this compound make it a candidate for investigations into enzyme-substrate interactions and the design of enzyme inhibitors. The ability to synthesize specific stereoisomers is particularly important in this context, as biological systems often exhibit high stereoselectivity.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol nih.govmolport.comfishersci.ca |

| CAS Number | 609-69-8 (for the mixture of cis and trans isomers) molport.comfishersci.ca |

| Appearance | Varies depending on the isomer and purity |

| IUPAC Name | 2-hydroxycyclohexane-1-carboxylic acid |

The continued exploration of this compound and its analogs promises to yield further advancements in both chemical synthesis and our understanding of biochemical systems.

Structure

3D Structure

特性

CAS番号 |

17502-32-8 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |

InChIキー |

SNKAANHOVFZAMR-PHDIDXHHSA-N |

SMILES |

C1CCC(C(C1)C(=O)O)O |

異性体SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)O |

正規SMILES |

C1CCC(C(C1)C(=O)O)O |

他のCAS番号 |

28131-61-5 |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Ii. Advanced Synthetic Strategies for 2 Hydroxycyclohexanecarboxylic Acid

Modern Chemical Synthesis Methodologies

Catalytic Hydrogenation Routes to 2-Hydroxycyclohexanecarboxylic Acid

The synthesis of this compound often involves the catalytic hydrogenation of a suitable aromatic precursor, most commonly salicylic (B10762653) acid. This process, while seemingly straightforward, is complicated by the need for selective reduction of the aromatic ring without affecting the carboxylic acid and hydroxyl groups. The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yields and selectivities.

Various transition metal catalysts, such as rhodium-on-carbon (Rh/C), palladium-on-carbon (Pd/C), and ruthenium-on-carbon (Ru/C), have been investigated for this transformation. nih.gov Rh/C has demonstrated high activity and selectivity for the ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid in supercritical CO2, suggesting its potential for the hydrogenation of salicylic acid. nih.gov However, harsh reaction conditions, including high temperatures and pressures, are often necessary, which can lead to side reactions like decarboxylation. researchgate.netyoutube.com For instance, the hydrogenation of salicylic acid at 493 K was found to be impossible due to decarboxylation. researchgate.net

The use of bimetallic catalysts and different support materials can influence the catalyst's activity and selectivity. For example, a ReOx–Pd/SiO2 catalyst has been shown to be effective for the selective hydrogenation of higher saturated carboxylic acids to alcohols, highlighting the potential for catalyst design to control the reaction outcome. rsc.org The synergy between the two metals can create a system where one metal facilitates the adsorption of the carboxylic acid, while the other is responsible for the hydrogenation, preventing over-reduction. rsc.org

| Catalyst | Precursor | Conditions | Product | Selectivity/Yield | Reference |

| 5% Ru/C | Cinnamic Acid | 493 K, 6.89 MPa H2 | Multiple Products | Low Selectivity | researchgate.net |

| 5% Pd/C | Cinnamic Acid | 493 K, 6.89 MPa H2 | Ring Hydrogenated Product | High Selectivity | researchgate.net |

| Ru-Sn/Al2O3 | Cinnamic Acid | 493 K, 6.89 MPa H2 | Cinnamyl Alcohol | 15% Selectivity | researchgate.net |

| Rh/C | Benzoic Acid | 353 K, scCO2 | Cyclohexanecarboxylic Acid | 100% Selectivity | nih.gov |

Functional Group Interconversion in Cyclohexane (B81311) Skeletons

Functional group interconversion provides a versatile approach to synthesizing this compound from readily available cyclohexane derivatives. ub.edufiveable.mesolubilityofthings.com This strategy involves the transformation of one functional group into another within the pre-existing cyclohexane ring structure.

A common starting material for this approach is cyclohexanone. For instance, 2-hydroxymethyl-cyclohexanone can be reacted with a Grignard reagent, followed by oxidation of the resulting diol to yield 2-substituted-2-hydroxy-cyclohexanecarboxylic acids. google.com The choice of oxidizing agent, such as permanganate-sodium carbonate or chromic anhydride-acetic acid, is critical for this step. google.com

Alternatively, other functional groups on the cyclohexane ring can be manipulated. For example, an amino group can be converted to a hydroxyl group through diazotization followed by hydrolysis. Similarly, a halogen can be displaced by a hydroxide (B78521) ion via nucleophilic substitution. These methods offer flexibility in the synthetic design, allowing for the utilization of a wide range of starting materials. fiveable.mesolubilityofthings.com The key is to select a reaction sequence that is compatible with the other functional groups present in the molecule to avoid undesired side reactions.

Diels-Alder and Cycloaddition Reactions in Precursor Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be employed to construct the cyclohexane backbone of precursors to this compound. libretexts.orgyoutube.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative.

For example, the reaction between a diene and a dienophile containing appropriate functional groups can lead to a cyclohexene precursor that can be subsequently converted to the target molecule. An important consideration in Diels-Alder reactions is the stereochemistry of the product, which can often be controlled by the choice of reactants and reaction conditions. libretexts.org

Following the cycloaddition, further transformations are necessary to introduce the hydroxyl and carboxylic acid functionalities. This might involve epoxidation of the double bond followed by ring-opening, or ozonolysis to cleave the double bond and form a dialdehyde, which can then be oxidized to a dicarboxylic acid. One of the carboxyl groups can then be selectively reduced or removed to afford the desired product.

Hydrolytic Approaches from Substituted Cyclohexanecarboxylic Acids

Hydrolysis is a key reaction for the final step in many synthetic routes to this compound, particularly when the carboxylic acid group is protected as an ester or a nitrile. libretexts.orgyoutube.comyoutube.com This approach involves the cleavage of a chemical bond by the addition of water.

For instance, if the synthesis utilizes a precursor with a nitrile group (-CN) in place of the carboxylic acid, this nitrile can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid. libretexts.org Alkaline hydrolysis, on the other hand, uses a base like sodium hydroxide, and the resulting carboxylate salt must be acidified in a separate step to obtain the free carboxylic acid. libretexts.org

Similarly, if the carboxylic acid is protected as an ester, it can be deprotected via hydrolysis. This can also be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. The choice of hydrolytic conditions must be compatible with the hydroxyl group present in the molecule to prevent undesired side reactions such as elimination.

Asymmetric Synthesis and Enantioselective Approaches

Chiral Induction and Auxiliary-Based Syntheses

The synthesis of enantiomerically pure this compound is of significant interest, and chiral auxiliaries play a crucial role in achieving this. researchgate.netnih.govresearchgate.net Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. youtube.com

A common strategy involves attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective reaction to introduce the desired chirality, and then cleaving the auxiliary. For example, a chiral auxiliary can be attached to an achiral cyclohexenone derivative. Subsequent reactions, such as a conjugate addition or an aldol (B89426) reaction, will then proceed with a high degree of stereocontrol, dictated by the steric and electronic properties of the auxiliary. researchgate.net

Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including the synthesis of chiral building blocks. nih.govresearchgate.net The auxiliary is first acylated with a suitable carboxylic acid derivative, and the resulting N-acyloxazolidinone can then undergo highly diastereoselective enolate reactions. researchgate.net A novel approach combines the use of a chiral auxiliary with a substrate-directed reaction in a three-step sequence of aldol/cyclopropanation/retro-aldol reactions to produce enantiopure cyclopropane-carboxaldehydes, a strategy that could be adapted for the synthesis of chiral cyclohexane derivatives. rsc.org

| Chiral Auxiliary Type | Key Feature | Application Example | Reference |

| Evans' Oxazolidinones | Forms chiral N-acyloxazolidinones | Diastereoselective aldol and alkylation reactions | nih.govresearchgate.net |

| Camphor-derived auxiliaries | Concave structure for high stereocontrol | Asymmetric alkylations and Diels-Alder reactions | researchgate.net |

| (N-tosyl)phenylalaninol | Readily available from natural sources | Asymmetric aldol reactions of ester-derived titanium enolates | researchgate.net |

Stereocontrol in Ring Functionalization

The synthesis of specific stereoisomers of this compound often requires precise control over the functionalization of the cyclohexane ring. Achieving this stereocontrol is a key challenge and a focus of significant research. Methodologies for introducing substituents and functional groups at specific positions with defined stereochemistry are crucial for accessing enantiomerically pure forms of the target molecule and its derivatives.

One approach involves the use of functionalized cycloalkenes as starting materials. Through processes like oxidative ring cleavage of diol intermediates followed by ring expansion with reductive amination, it is possible to synthesize functionalized and fluorine-containing saturated azaheterocycles. nih.gov This highlights the importance of stereocontrolled procedures for accessing new bioactive N-heterocyclic compounds. nih.gov The incorporation of fluorine, for instance, can dramatically alter the physical, chemical, and biological properties of the resulting molecules. nih.gov

Enzymatic and Biocatalytic Synthesis of this compound and Analogues

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like this compound. Enzymes offer high selectivity and operate under mild conditions, making them attractive for industrial applications.

Dehydrogenase enzymes play a significant role in the synthesis of 2-hydroxy carboxylic acids. Specifically, 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase is a key enzyme in the anaerobic benzoate (B1203000) degradation pathway in organisms like Rhodopseudomonas palustris. nih.gov This enzyme catalyzes the NAD⁺-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA. nih.gov

The gene encoding this enzyme, badH, has been identified and the enzyme has been expressed and characterized. nih.gov It is a homotetramer that is not sensitive to oxygen. nih.govebi.ac.uk The substrate for this enzyme, 2-hydroxycyclohexanecarboxyl-CoA, can be synthesized from the commercially available cyclohex-1-ene-1-carboxyl-CoA using the enzyme crotonase. nih.gov The kinetic parameters for the 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase from R. palustris have been determined, as shown in the table below.

| Substrate | Apparent K_m (μM) |

| 2-hydroxychc-CoA | 10 |

| NAD⁺ | 200 |

| Data sourced from Pelletier & Harwood (2000) nih.gov |

Furthermore, dehydrogenases from other sources, such as Lactobacillus delbrueckii ssp. Bulgaricus, have been identified to catalyze the production of (R)-hydroxy derivatives of 2-keto acids, indicating the potential for stereoselective synthesis of 2-hydroxy carboxylic acids. google.com

Transaminase enzymes are utilized in biocatalytic cascades for the stereoselective synthesis of amino acids and their derivatives. While direct synthesis of this compound via transaminases is less common, they are crucial in multi-enzyme systems. For instance, efficient bienzymatic cascades combining aldolases and α-transaminases have been developed for the synthesis of γ-hydroxy-α-amino acids. rsc.org These recycling cascades offer high stereoselectivity and atom economy by shifting the reaction equilibrium favorably. rsc.org This approach demonstrates the potential of integrating transaminases into multi-step enzymatic syntheses to produce complex chiral molecules.

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly hydrolases like lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer or the product. psu.edunih.gov While this method is effective, a key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

In the context of producing enantiomerically pure 2-hydroxycarboxylic acids, enzymatic resolution can be applied to a racemic mixture of this compound or its ester derivatives. The enzyme would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. Subsequent separation of the resulting acid and the unreacted ester yields the two enantiomers. The use of whole cells overexpressing specific lipases in biphasic media has been shown to achieve high enantiomeric excesses (>99%) and productivities. nih.gov

Resolution of Racemic this compound

Classical resolution methods remain a cornerstone for obtaining enantiomerically pure compounds on an industrial scale due to their cost-effectiveness and simplicity. nii.ac.jp

The formation of diastereomeric salts is a robust and frequently employed technique for the resolution of racemic acids and bases. nii.ac.jpnih.gov This method involves reacting the racemic this compound with an optically pure chiral resolving agent, typically a chiral amine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. nii.ac.jpnih.gov

The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The less-soluble diastereomer will preferentially crystallize from a suitable solvent, leaving the more-soluble diastereomer in the mother liquor. nii.ac.jp After separation, the desired enantiomer of this compound can be recovered from the diastereomeric salt by treatment with an acid or base to remove the resolving agent.

The choice of resolving agent and solvent system is critical for efficient resolution. nih.gov Research has shown that even the type of solvent (e.g., linear vs. branched alcohols) can influence which diastereomer crystallizes, a phenomenon known as solvent-induced chirality switching. nii.ac.jp The crystal structures of diastereomeric salts reveal that specific interactions, such as hydrogen bonding and CH/π interactions, are crucial for the chiral recognition and the stability of the less-soluble salt. nih.govmdpi.com

A related technique is preferential crystallization, where seeding a supersaturated solution of a racemate with crystals of one enantiomer can induce the crystallization of that enantiomer. researchgate.net For diastereomeric salt resolution, a similar principle applies where seeding with the less-soluble diastereomeric salt can enhance the crystallization process. In some cases, crystallization-induced dynamic resolution (CIDR) can be employed, where the more soluble diastereomer in solution is epimerized to the less soluble form, theoretically allowing for a quantitative yield of the desired enantiomer. nih.gov

Chromatographic Resolution Techniques (e.g., Simulated Moving Bed Chromatography)

The separation of enantiomers from a racemic mixture of this compound is critical, as different stereoisomers can exhibit distinct biological activities and chemical properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose, with Simulated Moving Bed (SMB) chromatography emerging as a highly efficient, continuous separation technology for large-scale production. nih.govresearchgate.net

Simulated Moving Bed (SMB) chromatography is a continuous, multi-column chromatographic process that offers significant advantages over traditional single-column batch chromatography, including higher productivity, increased purity, and reduced solvent consumption. nih.govresearchgate.net The technology simulates the counter-current movement of a solid adsorbent phase relative to a liquid mobile phase. researchgate.net This is practically achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of fixed columns, which mimics the movement of the solid phase. researchgate.net This continuous process allows for the efficient separation of a binary mixture, such as the enantiomers of this compound, into two product streams with high purity. nih.gov

The design and optimization of an SMB process rely on data from analytical or preparative HPLC experiments to determine the appropriate chiral stationary phase and mobile phase conditions. nih.gov The selection of the CSP is paramount for achieving effective chiral recognition and separation. For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. researchgate.net

Below is a table of common chiral stationary phases that can be employed for the resolution of chiral acids like this compound.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Principle of Separation |

| Polysaccharide-based (coated/immobilized) | Chiralcel® OD-H, Chiralpak® AD, Chiralpak® IA | Normal Phase (e.g., n-hexane/isopropanol/acetic acid) or Reversed-Phase | Enantiomers fit differently into the chiral grooves of the polysaccharide polymer, leading to differential retention based on hydrogen bonding, π-π interactions, and steric hindrance. researchgate.netmdpi.com |

| Pirkle-type (brush-type) | Whelk-O® 1 | Normal Phase or Reversed-Phase | Based on π-donor and π-acceptor interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the silica (B1680970) support. phenomenex.com |

| Macrocyclic Glycopeptide (Protein-based) | Astec® CHIROBIOTIC® V | Polar Ionic, Polar Organic, Reversed-Phase | Multiple chiral centers and functional groups on the antibiotic molecule create complex interactions (ionic, hydrogen bonding) for broad applicability in separating polar and ionizable compounds. nih.gov |

| Cyclodextrin-based | Cyclobond™ | Reversed-Phase or Polar Organic Mode | Enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov |

The choice of mobile phase is also critical and is often adjusted with additives like acetic or formic acid when separating carboxylic acids to suppress the ionization of the carboxyl group, thereby improving peak shape and resolution. mdpi.com The successful implementation of SMB technology can significantly shorten the development process for enantiomerically pure chemicals. ethz.ch

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Adherence to green chemistry principles is essential for developing sustainable manufacturing processes. This involves using renewable feedstocks, reducing waste, and employing catalytic methods over stoichiometric reagents.

One promising green route for the synthesis of this compound is the catalytic hydrogenation of salicylic acid (2-hydroxybenzoic acid). Salicylic acid can be derived from biomass, making it a renewable starting material. The hydrogenation of the aromatic ring of salicylic acid directly yields the target compound. Research into the hydrogenation of salicylic acid has identified several effective catalytic systems. researchgate.net

For instance, studies have shown that catalysts like Ruthenium-on-Carbon (Ru/C) and Palladium-on-Carbon (Pd/C) can facilitate this transformation. However, reaction conditions such as temperature and pressure are critical to achieving high yield and preventing side reactions like decarboxylation. researchgate.net One study noted that the hydrogenation of salicylic acid at 493 K (220 °C) could lead to decarboxylation, indicating the need for carefully optimized conditions. researchgate.net

The table below summarizes findings from catalytic hydrogenation studies of related substrates, which can inform the development of a sustainable process for this compound.

| Catalyst | Substrate | Temperature | H₂ Pressure | Key Findings |

| 5% Ru/C | Salicylic Acid | 493 K (220 °C) | 6.89 MPa | Found to hydrogenate the aromatic ring but also caused decarboxylation at this temperature. researchgate.net |

| 5% Pd/C | Salicylic Acid | 493 K (220 °C) | 6.89 MPa | Effective for aromatic ring hydrogenation. researchgate.net |

| PdCl₂ | Cinnamic Acid | 90 °C | Not specified (Transfer Hydrogenation) | Achieved 100% yield to phenylpropanoic acid using water as a solvent, highlighting a green solvent choice. researchgate.net |

Another key green chemistry approach is biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations. Biocatalytic routes offer high selectivity, often under mild reaction conditions (ambient temperature and pressure) in aqueous media. nih.gov For the synthesis of chiral hydroxycyclohexanecarboxylic acids, enzymes such as enoate reductases (EREDs) and glucose dehydrogenases (GDHs) for cofactor recycling could be employed. google.com A patent for the synthesis of a related compound, (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, describes a one-pot enzymatic cascade, demonstrating the industrial potential of biocatalysis for producing these molecules with high quality and efficiency. google.com Such biocatalytic methods can be designed to produce a specific stereoisomer, bypassing the need for subsequent chiral resolution.

Further sustainable strategies include the use of CO₂ as a C1 feedstock. The hydrocarboxylation of alcohols using CO₂ and H₂ represents an innovative method for producing carboxylic acids, aligning with the goals of carbon capture and utilization. nih.gov

Chemical Reactivity and Derivatization of 2 Hydroxycyclohexanecarboxylic Acid

The bifunctional nature of 2-hydroxycyclohexanecarboxylic acid, possessing both a hydroxyl and a carboxylic acid group, allows for a diverse range of chemical transformations at each functional site. This enables its use as a versatile building block in organic synthesis.

Iv. Advanced Spectroscopic and Analytical Characterization in 2 Hydroxycyclohexanecarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Hydroxycyclohexanecarboxylic acid, providing critical information about the connectivity and stereochemical arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the cyclohexyl ring, the protons attached to the same carbon can be diastereotopic, leading to complex splitting patterns. The chemical shift of the proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the carboxylic acid group (CH-COOH) are particularly diagnostic. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm, though its position is dependent on concentration and solvent due to hydrogen bonding. pressbooks.pub The coupling constants (J-values) between adjacent protons, extracted from the splitting patterns, are invaluable for determining the relative stereochemistry (cis/trans) of the hydroxyl and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically resonates in the range of 165-185 ppm. pressbooks.publibretexts.org The carbon attached to the hydroxyl group also shows a characteristic downfield shift. The precise chemical shifts of the cyclohexyl ring carbons are sensitive to the stereochemistry of the substituents. By comparing experimental spectra with predicted values or data from known isomers, the stereochemical and positional assignment can be confidently made. hmdb.canp-mrd.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and to elucidate the complete connectivity of the molecule. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexanecarboxylic Acid Derivatives

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | ~12.0 (broad singlet) pressbooks.pub | |

| Carboxyl C | 165-185 pressbooks.publibretexts.org | |

| C1-H | ||

| C2-H (with OH) | ||

| Cyclohexyl H's | 1.0 - 2.5 (complex multiplets) chemicalbook.com | |

| Cyclohexyl C's | 20 - 50 chemicalbook.com | |

| Note: The exact chemical shifts for this compound will vary depending on the specific isomer and the solvent used. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a non-destructive means to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is typically hydrogen-bonded in a dimeric form. pressbooks.pub The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp peak, usually found between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position depends on whether the acid is in a monomeric or dimeric state. pressbooks.pub The O-H stretching of the alcohol group also appears in the spectrum, typically as a broad band around 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexane (B81311) ring are observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in the Raman spectrum, the C=O stretch gives a moderately strong band. The C-C stretching and CH₂ bending vibrations of the cyclohexane ring are usually prominent in the Raman spectrum, providing a detailed fingerprint of the molecule's carbon skeleton. kurouskilab.comasianpubs.orgustc.edu.cn The complementarity of IR and Raman spectroscopy can be particularly useful in distinguishing between different stereoisomers, as their unique vibrational modes can lead to subtle but measurable differences in their respective spectra. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad, strong) pressbooks.pub | Weak |

| Alcohol O-H | Stretch | 3200-3600 (broad) | Weak |

| Carbonyl C=O | Stretch | 1710-1760 (strong, sharp) pressbooks.pub | Moderate to Strong |

| Cyclohexane C-H | Stretch | 2850-2960 (strong) | Strong |

| Cyclohexane C-C | Stretch | 800-1200 | Strong |

| Note: These are general ranges and can be influenced by stereochemistry and intermolecular interactions. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. nih.gov This is crucial for confirming the identity of this compound (C₇H₁₂O₃).

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. nih.gov For a pure sample of this compound, GC-MS can provide the mass spectrum. The molecular ion peak ([M]⁺) may be observed, but for carboxylic acids, it is often weak. youtube.com Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.org The fragmentation of the cyclohexane ring can also lead to a series of characteristic peaks. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and can result in a prominent peak. youtube.comlibretexts.orgyoutube.com Analysis of these fragmentation patterns can help to confirm the structure of the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z Value | Description |

| [M]⁺ | 144 | Molecular Ion |

| [M-OH]⁺ | 127 | Loss of the hydroxyl group libretexts.org |

| [M-H₂O]⁺ | 126 | Loss of a water molecule |

| [M-COOH]⁺ | 99 | Loss of the carboxyl group libretexts.org |

| McLafferty Fragment | Variable | Result of a characteristic rearrangement youtube.comlibretexts.orgyoutube.com |

| Note: The relative intensities of these fragments will depend on the ionization method and the specific isomer. |

X-ray Diffraction for Solid-State Structural Elucidation and Absolute Configuration

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov For a chiral molecule like this compound, which can exist as enantiomers, X-ray crystallography is the only technique that can unambiguously determine which enantiomer is present in a crystalline sample. ed.ac.ukmit.edu

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. By solving the crystal structure, the precise bond lengths, bond angles, and torsional angles of the molecule can be determined. Furthermore, by carefully analyzing the anomalous scattering of the X-rays, the absolute configuration of the chiral centers can be established. mit.eduresearchgate.net This is often reported using the Flack parameter, where a value close to zero indicates the correct absolute configuration has been determined. nih.gov X-ray diffraction data also provides valuable information about intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate the cis and trans isomers of this compound. By using a suitable stationary phase and mobile phase, the different isomers will have different retention times, allowing for their separation and quantification. Chiral HPLC, which employs a chiral stationary phase, can be used to separate the enantiomers of a specific isomer.

Gas Chromatography (GC): GC is another powerful separation technique that can be used for the analysis of this compound, often after derivatization to a more volatile form, such as a methyl ester. sigmaaldrich.com Similar to HPLC, different isomers will exhibit different retention times on the GC column, enabling their separation and quantification. Chiral GC columns can be used for the separation of enantiomers. sigmaaldrich.com Both HPLC and GC are crucial for quality control, ensuring the isomeric purity of a sample. nih.gov

Electrochemical Characterization Methods for Reaction Monitoring and Mechanistic Insights (e.g., EIS)

Electrochemical methods can provide valuable insights into the redox behavior of this compound and can be used to monitor reactions involving this compound.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. arxiv.orgrsc.org It can be used to study the properties of electrode surfaces and the kinetics of electrochemical reactions. youtube.com For example, EIS could be used to investigate the adsorption of this compound onto an electrode surface or to study the kinetics of its electrochemical oxidation or reduction. The data obtained from EIS can be modeled using equivalent circuits to extract information about parameters such as charge transfer resistance and double-layer capacitance. researchgate.netresearchgate.net This can provide mechanistic insights into the electrochemical processes involving this compound.

V. Computational and Theoretical Investigations of 2 Hydroxycyclohexanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic properties, and reactivity indices.

Detailed DFT studies on related hydroxy carboxylic acids have been performed to elucidate their structural and electronic characteristics. For instance, calculations on hydroxy secondary oxidation products of conjugated linoleic acid methyl esters have shown that DFT can accurately predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nih.gov Such studies often involve the optimization of the molecular geometry to find the lowest energy structure and the calculation of various electronic properties.

For 2-hydroxycyclohexanecarboxylic acid, quantum chemical calculations can be used to determine key electronic parameters. While specific studies on this exact molecule are not abundant in the literature, the methodologies are well-established. A typical output of such calculations is presented in the table below, illustrating the type of data that would be generated.

Interactive Table: Calculated Electronic Properties of a Representative 2-Hydroxycarboxylic Acid Conformer

| Property | Calculated Value | Method | Significance |

| Dipole Moment | 3.15 D | M06-2X/6-311++G(3df,3pd) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. A higher dipole moment suggests greater polarity. nih.gov |

| HOMO Energy | -7.2 eV | PW91/DZP | The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. hrpub.org |

| LUMO Energy | 1.5 eV | PW91/DZP | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor. hrpub.org |

| HOMO-LUMO Gap | 8.7 eV | PW91/DZP | The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies greater stability and lower reactivity. hrpub.org |

Note: The values presented are illustrative and based on calculations for similar molecules. The specific values for this compound would depend on the chosen conformer and level of theory.

Furthermore, quantum chemical calculations can predict sites of reactivity within the molecule. For example, the distribution of electrostatic potential can identify nucleophilic and electrophilic regions, guiding the understanding of its chemical behavior in reactions.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexible cyclohexane (B81311) ring and the presence of two substituents in this compound give rise to a complex conformational landscape. The relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) and their axial or equatorial positions on the cyclohexane ring significantly influence the molecule's properties and biological activity.

Conformational analysis of similar structures, such as aliphatic omega-hydroxy acids, has been systematically studied using high-level quantum mechanical calculations like MP2. nih.gov These studies reveal the subtle balance of forces, including intramolecular hydrogen bonding, that determines the most stable conformations. For cyclic systems like this compound, both chair and boat conformations of the cyclohexane ring, along with the axial/equatorial positioning of the substituents, must be considered.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. nih.govrowan.edu MM methods use classical force fields to calculate the potential energy of different conformations, allowing for a rapid search of the potential energy surface. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a dynamic picture of its conformational changes over time. researchgate.netfrontiersin.org

A conformational analysis of this compound would typically involve identifying the low-energy chair conformers for both the cis and trans isomers. The relative energies of these conformers determine their populations at a given temperature.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

| Isomer | Carboxyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| trans | Equatorial | Equatorial | 0.00 | Sterically favored |

| trans | Axial | Axial | 2.5 | 1,3-diaxial interactions |

| cis | Equatorial | Axial | 1.2 | Potential for intramolecular hydrogen bonding |

| cis | Axial | Equatorial | 1.8 | 1,3-diaxial interaction with carboxylic acid |

Note: These values are hypothetical and serve to illustrate the expected trends. The actual relative energies would need to be determined by specific calculations.

MD simulations can further reveal the dynamics of interconversion between these conformers and the influence of solvent on the conformational equilibrium.

Molecular Modeling Studies of Intermolecular Interactions

The hydroxyl and carboxylic acid functional groups in this compound are capable of forming strong hydrogen bonds. These intermolecular interactions are crucial in determining the physical properties of the compound, such as its boiling point and solubility, as well as its crystal structure and interactions with biological macromolecules.

Molecular modeling techniques, particularly those that can accurately describe non-covalent interactions, are used to study these phenomena. Quantum chemical calculations can be used to determine the geometry and energy of hydrogen-bonded dimers and larger clusters. Studies on other alpha-hydroxy carboxylic acids have shown that the carboxylic acid groups often form a characteristic dimeric structure through hydrogen bonding. mdpi.comlibretexts.org

Interactive Table: Typical Hydrogen Bond Energies and Geometries

| Interacting Groups | Hydrogen Bond Type | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Carboxylic Acid - Carboxylic Acid | O-H···O=C | 1.6 - 1.8 | 7 - 9 |

| Hydroxyl - Carboxylic Acid (carbonyl O) | O-H···O=C | 1.7 - 1.9 | 5 - 7 |

| Carboxylic Acid - Hydroxyl | O-H···O-H | 1.8 - 2.0 | 4 - 6 |

| Hydroxyl - Hydroxyl | O-H···O-H | 1.8 - 2.0 | 3 - 5 |

Note: These are typical ranges and the actual values for this compound may vary.

Molecular dynamics simulations can also be used to model the behavior of this compound in the condensed phase, providing insights into the structure and dynamics of hydrogen-bonded networks in the liquid state or in solution. researchgate.net These simulations can help to understand how the molecule interacts with water and other solvents, which is important for predicting its behavior in various environments.

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping out the potential energy surface for a chemical reaction, it is possible to identify the minimum energy pathway, locate the transition state structures, and calculate the activation energy. This information provides a detailed understanding of the reaction kinetics and selectivity.

For this compound, computational methods can be applied to study various reactions, such as its synthesis, esterification, or oxidation. For example, the synthesis of α-hydroxycarboxylic acids through the reductive carboxylation of aldehydes with CO2 has been investigated computationally. chemrevlett.com These studies propose detailed mechanisms involving the formation of radical intermediates and their subsequent reaction with CO2.

A key aspect of reaction pathway analysis is the characterization of the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure of the TS reveals the geometry of the reacting molecules at the point of highest energy along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction.

For instance, in the esterification of a 2-hydroxycarboxylic acid, a possible mechanism involves the formation of a reactive cyclic intermediate. rsc.org Computational analysis of such a pathway would involve:

Optimization of the geometries of the reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of each stationary point (minimum or saddle point).

Calculation of the reaction energies and activation energies.

The insights gained from such studies can be used to optimize reaction conditions, design new catalysts, and predict the outcome of new reactions.

Vii. Biochemical and Biological Relevance of 2 Hydroxycyclohexanecarboxylic Acid Mechanistic Research Focus

Investigation of Molecular Mechanisms of Biological Activity In Vitro

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at a molecular and cellular level. For 2-hydroxycyclohexanecarboxylic acid and its derivatives, preliminary research has explored potential antimicrobial and anti-inflammatory activities.

Direct and detailed studies on the antimicrobial mechanism of this compound are not extensively documented in peer-reviewed literature. However, related compounds and patent literature suggest that cyclohexanol (B46403) derivatives possess antimicrobial properties. For instance, certain derivatives are described as having bacteriostatic or bactericidal effects, capable of reducing microbial growth or killing microorganisms. google.com This suggests a potential for this compound to interfere with essential bacterial processes.

One patent for antimicrobial cyclohexanol derivatives indicates that these compounds can be effective against bacteria responsible for perspiration decomposition, thereby preventing odor formation. google.com This implies an interaction with the natural skin flora. The proposed mechanism for some related amino-substituted analogs, such as 4-Amino-2-hydroxycyclohexanecarboxylic acid, is the disruption of bacterial cell wall integrity, which allows the compound to interact with microbial membranes. While this provides a possible avenue for the action of this compound, specific research confirming this mechanism for the title compound is currently lacking. The presence of this compound has been noted in natural extracts that exhibit antimicrobial activity, but its direct contribution to this effect has not been isolated or confirmed. uminho.pt

The investigation into the anti-inflammatory properties of this compound is in its early stages, with most evidence stemming from studies on related derivatives or from patent literature. There is an indication that derivatives of this compound may interact with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating the cellular response to inflammation, including the production of cytokines.

For example, a patent application describes compositions containing 4-amino-2-hydroxycyclohexanecarboxylic acid for the treatment of chronic inflammatory diseases. google.com Another patent discloses the use of this compound hydrochloride in the context of developing arginase inhibitors, which can play a role in modulating immune responses. google.com Arginase is known to be involved in T-cell dysfunction, and its inhibition is a target for immunotherapy. google.com While these findings are suggestive, direct experimental evidence detailing the specific molecular interactions of this compound with components of these inflammatory pathways, or its effect on cytokine regulation, remains to be established through dedicated research.

Enzymatic Biotransformations and Metabolic Pathways of this compound

The role of this compound as an intermediate in microbial metabolism, particularly in anaerobic degradation pathways, is more clearly defined. These enzymatic transformations are crucial for understanding the compound's lifecycle in biological systems.

Currently, specific microbial biosynthesis pathways dedicated to the production of this compound as a primary metabolite have not been extensively characterized in scientific literature. The compound has been detected in metabolomic profiles of various natural sources, including grains like barley, which suggests its natural occurrence. researchgate.net It has also been identified as a constituent of natural deep eutectic solvent extracts. uminho.pt However, the precise enzymatic steps and genetic origins for its synthesis in microorganisms remain an area for future investigation. Its presence is more prominently documented as an intermediate in catabolic, rather than anabolic, pathways.

The anaerobic degradation of aromatic and alicyclic compounds is a critical biogeochemical process, and this compound, in its coenzyme A (CoA) form, is a key intermediate in this process. Studies on bacteria such as the syntrophic bacterium "Syntrophus aciditrophicus" and the photosynthetic bacterium Rhodopseudomonas palustris have elucidated a pathway for the breakdown of benzoate (B1203000) and cyclohexane (B81311) carboxylate. nih.gov

In this pathway, cyclohexane carboxylate is first converted to its CoA ester. This is followed by a series of reactions that lead to the formation of 2-hydroxycyclohexanecarboxyl-CoA. This intermediate is then oxidized to 2-ketocyclohexanecarboxyl-CoA. This degradation pathway links the metabolism of alicyclic compounds to the central benzoyl-CoA degradation pathway.

Two key enzymes involved in the transformation of 2-hydroxycyclohexanecarboxyl-CoA have been characterized:

Cyclohex-1-ene-1-carboxyl-CoA Hydratase: This enzyme catalyzes the hydration of cyclohex-1-ene-1-carboxyl-CoA to form 2-hydroxycyclohexanecarboxyl-CoA. nih.govh-its.org

2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase: This enzyme catalyzes the NAD+-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA. nih.gov

The following table summarizes the key enzymes in the anaerobic degradation involving 2-hydroxycyclohexanecarboxyl-CoA.

| Enzyme | Substrate(s) | Product(s) | Organism(s) |

| Cyclohex-1-ene-1-carboxyl-CoA Hydratase | Cyclohex-1-ene-1-carboxyl-CoA, H₂O | 2-Hydroxycyclohexanecarboxyl-CoA | "Syntrophus aciditrophicus", R. palustris |

| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | 2-Hydroxycyclohexanecarboxyl-CoA, NAD⁺ | 2-Ketocyclohexanecarboxyl-CoA, NADH, H⁺ | "Syntrophus aciditrophicus", R. palustris |

The involvement of this compound as an intermediate in defined metabolic pathways makes it and its activating enzymes potential targets for enzyme engineering and functionalization. The enzyme 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase, which specifically acts on the CoA-activated form of the acid, is a point of interest.

The specificity of this enzyme makes it a useful biomarker for identifying the presence of the Rhodopseudomonas palustris-type anaerobic benzoate degradation pathway, distinguishing it from other pathways found in bacteria like Thauera aromatica. The substrate, 2-hydroxycyclohexanecarboxyl-CoA, can be synthesized enzymatically for use in such assays.

From an enzyme engineering perspective, modifying enzymes like 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase could alter their substrate specificity or catalytic efficiency. This could enable the production of novel compounds or improve the efficiency of bioremediation processes that target aromatic and alicyclic pollutants. While patents exist for the enzymatic production of various 2-hydroxy-2-methyl carboxylic acids, the specific application of enzyme engineering to produce this compound is not yet a widely reported practice. google.com The chemical synthesis of this compound has been achieved through the reduction of ethyl 2-cyclohexanone carboxylate, providing a source of the compound for enzymatic studies. nih.gov

Structure-Activity Relationship (SAR) Studies for Bio-active Analogues

Investigations into the structure-activity relationship (SAR) of this compound analogues have revealed that modifications to the core structure can lead to significant changes in biological activity. A key area of interest has been the development of derivatives with antispastic and choleretic properties.

A notable study in this area is documented in a patent detailing the synthesis and activity of esters derived from 2-hydroxy-cyclohexane-2-substituted carboxylic acids. google.com This research highlights a critical SAR finding: the free acids, such as 2-phenyl-2-hydroxy-cyclohexanecarboxylic acid and 2-cyclohexyl-2-hydroxy-cyclohexanecarboxylic acid, exhibit marked choleretic activity but are devoid of any antispastic effects. google.com However, when these acids are converted to their basic esters, a significant shift in biological activity is observed. These ester derivatives display substantial antispastic activity, an effect that is not present in the parent carboxylic acids. google.com

The antispastic action of these esters is reported to be potent, comparable in degree to that of atropine, and is particularly effective against spasms of the biliary organs and the alimentary canal. google.com This is attributed to a clear anti-acetylcholine action. google.com The research suggests that the esterification of the carboxylic acid group is a crucial structural modification for imbuing the molecule with antispastic properties.

The general method for preparing these bioactive esters involves reacting the potassium salt of the corresponding 2-hydroxy-cyclohexane-2-substituted carboxylic acid with an appropriate alkyl chloride in an alcoholic solution. google.com This synthetic route allows for the introduction of various ester functionalities, enabling further exploration of the SAR.

The following interactive table summarizes the key SAR findings for these analogues:

| Compound | Core Structure | Key Functional Group | Observed Biological Activity |

| Analogue 1 | 2-Phenyl-2-hydroxy-cyclohexanecarboxylic acid | Free Carboxylic Acid | Choleretic Activity |

| Analogue 2 | 2-Cyclohexyl-2-hydroxy-cyclohexanecarboxylic acid | Free Carboxylic Acid | Choleretic Activity |

| Analogue 3 | Basic ester of 2-Phenyl-2-hydroxy-cyclohexanecarboxylic acid | Ester | Antispastic Activity |

| Analogue 4 | Basic ester of 2-Cyclohexyl-2-hydroxy-cyclohexanecarboxylic acid | Ester | Antispastic Activity |

These findings underscore the importance of the carboxylic acid and its derivatization in dictating the pharmacological profile of this compound analogues. The cyclohexane ring and the hydroxyl group are also integral parts of the scaffold, but the modification at the carboxyl group appears to be the primary determinant for the switch between choleretic and antispastic activities.

Use as a Chemical Probe in Biochemical Systems

Based on available scientific literature, the direct application of this compound as a chemical probe in biochemical systems is not well-documented. While the molecule and its derivatives have been explored for their own biological activities, their use as a tool to investigate, visualize, or perturb biological processes and pathways appears to be limited.

Chemical probes are powerful tools in chemical biology, designed to interact with a specific target, such as an enzyme or receptor, to elucidate its function. The development of a chemical probe often involves modifying a core scaffold to incorporate reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling, while maintaining selective binding to the target.

While the this compound scaffold has been identified as a component in the synthesis of more complex, biologically active molecules, there is a lack of studies that specifically describe its functionalization and application as a standalone chemical probe. For instance, the esters of 2-hydroxy-cyclohexane-2-substituted carboxylic acids have been shown to possess antispastic activity by acting as anti-acetylcholine agents, suggesting a potential interaction with the cholinergic system. google.com However, these molecules have been evaluated as potential therapeutic agents rather than as probes to study the intricacies of acetylcholine (B1216132) signaling.

Further research would be necessary to develop and validate this compound-based molecules as chemical probes. This would involve designing and synthesizing derivatives with appropriate modifications for detection or target engagement, followed by rigorous biochemical and cellular characterization to confirm their specificity and utility as research tools.

Viii. Future Directions and Emerging Research Avenues for 2 Hydroxycyclohexanecarboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

A particularly exciting development is the merging of generative AI with synthesis planning. youtube.com Instead of designing a molecule and then separately figuring out how to make it, new models can propose a novel molecular structure in the form of a synthesis recipe. youtube.com The model learns to select commercially available building blocks and reaction steps, ensuring that the generated molecules are synthetically accessible. youtube.com This integrated approach could significantly streamline the discovery of new derivatives of 2-Hydroxycyclohexanecarboxylic acid with desired properties.

Table 1: AI and Machine Learning in Chemical Synthesis

| Technology | Application in Synthesis Design | Potential Impact on this compound Research |

|---|---|---|

| Machine Learning | Predicts products of chemical reactions and designs retrosynthetic routes. tuwien.at | More efficient and novel synthesis pathways. |

| Generative AI | Designs new molecules and simultaneously generates their synthesis recipes. youtube.com | Rapid discovery of new, synthesizable derivatives. |

Expanding Biocatalytic Routes for Sustainable Production

In the quest for greener and more sustainable chemical manufacturing, biocatalysis offers a compelling alternative to traditional chemical synthesis. nih.govresearchgate.net This approach utilizes enzymes or whole microbial cells to catalyze chemical reactions under mild conditions, often with high selectivity. researchgate.nettuhh.derwth-aachen.de

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae is a key strategy for the sustainable production of carboxylic acids from renewable feedstocks. nih.gov By genetically modifying microbial pathways, researchers can enhance the yield, titer, and productivity of desired compounds. nih.gov For instance, strategies to increase the availability of cofactors like NADH or to eliminate competing metabolic pathways have proven effective in boosting the production of other organic acids. nih.gov

Specific enzymes like carboxylic acid reductases (CARs) are of particular interest. researchgate.netrwth-aachen.de These enzymes can efficiently and selectively reduce a wide array of carboxylic acids to their corresponding aldehydes, a transformation that is often challenging to achieve with conventional chemical methods. researchgate.net Similarly, carboxylases are being studied for their ability to catalyze the addition of CO2 to phenolic compounds, a reaction that could be adapted for the synthesis of hydroxycarboxylic acids. tuhh.de Exploring the vast diversity of microbial enzymes could uncover novel biocatalysts for the efficient and stereoselective synthesis of the different isomers of this compound.

Novel Derivatizations for Advanced Functional Materials

The unique bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an attractive building block for the synthesis of advanced functional materials. Research is moving towards creating novel derivatives that can be used in a variety of applications.

One promising area is the development of new polyesters. For example, research on furan-based monomers like 2,5-furandicarboxylic acid (FDCA) has led to the creation of bio-based polyesters with good thermal stability and barrier properties, making them suitable for food packaging. mdpi.com Similar strategies could be applied to this compound to create novel aliphatic polyesters with unique properties.

Another avenue of exploration involves the interaction of 2-hydroxycarboxylic acids with other chemical agents to form new structures. Studies have shown that acids like L-malic acid, L-tartaric acid, and citric acid can interact with alkoxysilanes. rsc.org This interaction forms reactive cyclic intermediates that can lead to accelerated esterification or the condensation of silicon centers to form oligosilanes. rsc.org This mechanism suggests that this compound could be used as a template in sol-gel processes to prepare specialized silica (B1680970) materials.

Deeper Elucidation of Biological Interaction Mechanisms

While this compound is available as a research biochemical, a comprehensive understanding of its specific interactions with biological systems is still an emerging field. scbt.com Future research will likely focus on elucidating the precise molecular mechanisms through which this compound exerts any biological effects.

This involves identifying its cellular and molecular targets, understanding how it is metabolized, and determining its structure-activity relationship. Techniques such as proteomics, where the compound might be used as a probe, can help identify protein binding partners. Computational methods, including molecular docking and simulations, can predict and analyze the binding of this compound to the active sites of enzymes or receptors. A deeper mechanistic understanding is crucial for validating any potential therapeutic or biotechnological applications.

Exploration in Niche Chemical Technologies

Beyond mainstream applications, this compound and its derivatives could find use in various niche chemical technologies. The structural motifs present in this compound are found in numerous bioactive natural products and are considered "privileged scaffolds" in medicinal chemistry. rwth-aachen.de

For example, the decarboxylation of related phenolic acids can yield valuable flavoring agents. tuhh.de Investigating similar biotransformations for this compound could lead to new aroma compounds. Furthermore, its use as a chiral building block could be explored for the asymmetric synthesis of complex molecules. The selective esterification reactions catalyzed by silanes also point towards its potential use as a catalyst or directing group in specialized organic transformations. rsc.org As research continues, the exploration of this versatile molecule in areas such as specialty polymers, chiral synthesis, and "green chemistry" applications is expected to grow. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydroxycyclohexanecarboxylic acid, and how do reaction conditions influence yield and stereochemistry?

- Methodology : A common method involves the reaction of cyclohexene oxide derivatives under controlled conditions. For example, reacting epoxycyclohexane with chloro-trimethyl-silane and magnesium in 1-methyl-2-pyrrolidinone (NMP) at −15 to −5°C for 10 hours achieves a 54% yield . Optimization of solvent polarity, temperature, and catalysts (e.g., Lewis acids) is critical to minimize side reactions and enhance diastereomeric excess (de).

- Data Analysis : Monitor reaction progress via HPLC or GC-MS, and characterize products using and to confirm regioselectivity and stereochemistry .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Guidelines :

- Avoid contact with strong oxidizing agents; use local exhaust ventilation during synthesis .

- Store in sealed containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

- Refer to SDS sheets for acute toxicity (Oral LD: Category 4) and skin/eye irritation protocols .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

- Methods :

- Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity (>97% as per CAS 609-69-8) .

- Spectroscopy : FT-IR for carboxyl (–COOH) and hydroxyl (–OH) group identification; (δ 1.2–2.5 ppm for cyclohexane protons, δ 10–12 ppm for –COOH) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (m/z 158.1 for [M+H]) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved for applications in enantiomerically pure β-amino acids?

- Strategies :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry during derivatization .

- For β-amino acid synthesis, employ Diels-Alder reactions with nitroacrylates to generate hydroxylated intermediates, followed by hydrogenolysis .

Q. What computational tools and databases are recommended for predicting synthetic pathways or biological interactions of this compound?

- Resources :

- PubChem : Access experimental and predicted physicochemical properties (e.g., logP, pKa) .

- PISTACHIO/BKMS_METABOLIC : Predict metabolic pathways and enzyme interactions .

- Reaxys/Scifinder : Screen literature for reaction conditions and precedent transformations .

Q. How can researchers resolve contradictions in reported electrolysis outcomes for cyclohexanecarboxylic acid derivatives?

- Case Study : Anodic oxidation of 2-phenylcyclohexane-1-carboxylic acid yielded low conversion (<10%) due to poor solubility and competing decarboxylation .

- Solutions :

- Optimize electrolyte composition (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

- Use controlled-potential electrolysis (CPE) to suppress side reactions .

Q. What are the emerging applications of this compound in green chemistry and sustainable synthesis?

- Innovations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。